Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate

Chemoinformatics Medicinal Chemistry Library Design

SAR programs using azabicyclic scaffolds encounter batch variability from epimeric mixtures. CAS 69891-55-0, as the defined (endo,endo)-stereoisomer, resolves this. • Enables 8-oxa→8-thia scaffold-hop for lipophilicity & target engagement. • Validated by 2 GC-MS spectra in Wiley Registry. • Ideal for chiral HPLC/SFC method development. Procure with confidence for reproducible programs.

Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
CAS No. 69891-55-0
Cat. No. B12805128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate
CAS69891-55-0
Molecular FormulaC13H19NO4S
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESCC1C2C(=C(NC(C1C(=O)OC)(S2)C)C)C(=O)OC
InChIInChI=1S/C13H19NO4S/c1-6-9(12(16)18-5)13(3)14-7(2)8(10(6)19-13)11(15)17-4/h6,9-10,14H,1-5H3
InChIKeyPFGPLHOPUCWBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Evidence for Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate (CAS 69891-55-0): A Core Scaffold for Thia-Azabicyclic Research


Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate (CAS 69891-55-0) is a conformationally constrained, sulfur-containing azabicyclic diester with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol [1]. The compound is specified as the (endo,endo)-stereoisomer, a configuration that controls the spatial orientation of its carboxymethyl substituents and fundamentally differentiates it from the 6-exo,7-endo epimer obtained via alternative synthetic routes [2]. Physicochemical data—including a predicted density of 1.2 g/cm³ and a boiling point of 387.7 °C at 760 mmHg—provide essential parameters for handling, purification, and formulation in both research and industrial settings .

Why Substituting Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate with a Close Analog Risks Project Failure


In-class thia-azabicyclic diesters cannot be interchanged without risking divergent reactivity and assay outcomes. The sulfur atom at the 8-position introduces distinct electronic properties (e.g., polarizability and H-bonding capability) compared to its 8-oxa congener, altering electrophilicity and metabolic stability [1]. Similarly, the presence or absence of the 6-endo-methyl group dictates the bicyclo[3.2.1] ring conformation: the 1,3-dimethyl analog (lacking the 6-methyl) crystallizes in a monoclinic P21/c space group with unit-cell dimensions a = 11.076 Å, b = ... [2], a packing arrangement that may not be replicated by the 1,3,6-trimethyl variant, affecting solid-state stability, dissolution, and formulation. Substitution of the defined (endo,endo)-diester with the epimeric mixture obtained from sodium hydrosulfide reactions [3] introduces stereochemical heterogeneity that can confound structure–activity relationships (SAR) and batch-to-batch reproducibility. These structural features make the CAS 69891-55-0 compound non-fungible in rigorous synthetic or biological programs.

Head-to-Head Quantitative Differentiation of Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate (CAS 69891-55-0) vs. Its Closest Analogs


Molecular Weight and Heteroatom Identity Differentiate Thia-Azabicycle (CAS 69891-55-0) from the 8-Oxa Analog

The target compound (CAS 69891-55-0) incorporates a sulfur atom at the 8-position, resulting in a molecular weight of 285.36 g/mol and an exact mass of 285.103479 Da. In contrast, the direct 8-oxa isostere (dimethyl 1,3,6-trimethyl-8-oxa-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate, (6-exo,7-endo)-) has a molecular weight of 269.3 g/mol and an exact mass of 269.126323 Da. This represents a mass difference of +16.06 Da (+5.9%) attributable to the sulfur-for-oxygen replacement, a shift that is diagnostically resolved in mass spectrometry and impacts calculated logP, polar surface area, and hydrogen-bond acceptor capacity [1].

Chemoinformatics Medicinal Chemistry Library Design

Boiling Point Differentiation Between the 1,3,6-Trimethyl Thia-Azabicycle and the 1,3-Dimethyl Analog

The target compound (CAS 69891-55-0) exhibits a boiling point of 387.7 °C at 760 mmHg, as disclosed on its ChemSrc physicochemical data sheet . For the analogous 1,3-dimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate (the compound whose crystal structure was solved by Flippen), no boiling point is reported in the crystallographic study, but the increase in molecular weight and the presence of an additional methyl substituent predict a higher boiling point for the target compound due to increased van der Waals surface area and molecular polarizability. While a direct boiling-point comparison for the 1,3-dimethyl analog under identical conditions is unavailable, the 387.7 °C figure provides a concrete distillation endpoint for process-scale purification that procurement teams can use to specify equipment and safety protocols [1].

Process Chemistry Purification Distillation

Mass Spectral Database Coverage Enables Definitive Identification of CAS 69891-55-0 vs. Co-eluting Isomers

The (endo,endo)-stereoisomer (CAS 69891-55-0) is registered with two GC–MS spectra in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC–MS Library, curated by Wiley [1]. This dual-library inclusion contrasts with the 8-oxa analog, which has only one FTIR and one MS spectrum in the same databases [2], and with the 1,3-dimethyl analog, for which no mass spectral library entry has been identified. The availability of two independently curated mass spectra for the target compound increases the confidence in library-matching scores and allows distinction from epimeric mixtures that show additional or shifted fragment ions due to stereochemical differences [3]. In routine quality control, a match factor >900 against the Wiley Registry entry serves as a release criterion that cannot be met using an uncharacterized analog.

Analytical Chemistry Quality Control GC–MS

Application Scenarios Where Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate (CAS 69891-55-0) Provides Verifiable Advantage


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Sulfur-Mediated Binding Interactions

When a lead series containing an 8-oxa-azabicyclo core requires improved lipophilicity or enhanced van der Waals contacts with a methionine or cysteine residue, replacing the oxygen with sulfur is a canonical scaffold-hop. The +16 Da mass shift and altered H-bond acceptor profile of CAS 69891-55-0 relative to the 8-oxa analog [1] provide a quantifiable starting point for assessing target engagement and metabolic stability. The (endo,endo)-configuration ensures a defined exit vector for the two methyl ester groups, enabling rational structure-based design without the confounding influence of epimeric mixtures.

Reference Standard for Chiral Chromatography and NMR Method Development in Thia-Azabicyclo Libraries

The (endo,endo)-geometry of CAS 69891-55-0 makes it an ideal reference compound for developing chiral HPLC or SFC methods that must resolve the 6-endo,7-endo diester from the 6-exo,7-endo epimer that arises when sodium hydrosulfide is used in the synthetic route [2]. Its defined boiling point (387.7 °C) and availability of two independent GC–MS spectra in the Wiley Registry facilitate purity verification during method validation.

Synthetic Intermediate for 8-Thia-2-azabicyclo[3.2.1]octane-Derived Pharmaceuticals

The 8-thia-2-azabicyclo[3.2.1]octane scaffold has been explored in patents for cholinergic ligands and serotonin reuptake inhibitors. The 6-endo-methyl substituent, absent in the 1,3-dimethyl analog crystallized by Flippen [3], introduces an additional point of steric bulk that can enhance subtype selectivity or block metabolic hotspots. Procuring CAS 69891-55-0 with defined endo,endo stereochemistry ensures synthetic intermediates lead to single-isomer final products, reducing the need for costly late-stage chiral separations.

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